molecular formula C19H28ClN3O3 B15107988 1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15107988
M. Wt: 381.9 g/mol
InChI Key: GEDFLUMURDTEMH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group, a dimethylamino group, and a pyrrolidine carboxamide moiety.

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the oxychlorination of 4-methoxyacetophenone with ammonium chloride and oxone in acetonitrile at room temperature for 24 hours . This intermediate is then further reacted with other reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H28ClN3O3

Molecular Weight

381.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H28ClN3O3/c1-19(2,12-22(3)4)11-21-18(25)13-8-17(24)23(10-13)14-6-7-16(26-5)15(20)9-14/h6-7,9,13H,8,10-12H2,1-5H3,(H,21,25)

InChI Key

GEDFLUMURDTEMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)OC)Cl)CN(C)C

Origin of Product

United States

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